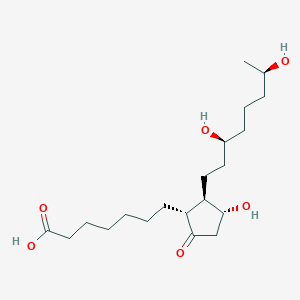

13,14-dihydro-19R-hydroxyPGE1

Description

Overview of Eicosanoid Biosynthesis and Metabolic Classification

Eicosanoids are a group of signaling molecules derived from the oxidation of 20-carbon fatty acids, most notably arachidonic acid. wikipedia.orgwikipedia.org Their synthesis, known as the eicosanoid biosynthesis pathway, is initiated by the release of these fatty acids from the cell membrane by an enzyme called phospholipase A2. wikipedia.orgnih.gov Once released, the fatty acid can be metabolized by one of three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (CYP) pathways. metwarebio.comcreative-proteomics.com

The COX pathway leads to the production of prostanoids, a category that includes prostaglandins (B1171923), prostacyclins, and thromboxanes. wikipedia.orgcreative-proteomics.com The LOX pathway generates leukotrienes and lipoxins, while the CYP pathway produces epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.com These pathways can sometimes interact in what is known as transcellular biosynthesis, where an intermediate compound produced by one cell is transferred to and processed by a neighboring cell. nih.gov

Prostaglandins are further classified into series, such as PGE, PGF, and PGD, based on the structure of their five-carbon ring. wikipedia.org The metabolism of these compounds is a rapid process designed to tightly control their potent biological activities. metwarebio.com Key metabolic processes include β-oxidation and ω-oxidation, which modify the fatty acid chains to create more water-soluble metabolites that are easier for the body to eliminate. metwarebio.comcreative-proteomics.com

Structural Elucidation of 13,14-dihydro-19R-hydroxyPGE1 within the Prostaglandin (B15479496) E Series

This compound is a specific metabolite within the Prostaglandin E (PGE) series. Its formal chemical name is 9-oxo-11α,15S,19R-trihydroxy-prostan-1-oic acid. caymanchem.com The structure of all prostaglandins is based on a 20-carbon skeleton that includes a five-membered ring. wikipedia.orghmdb.ca The "PGE" designation indicates a specific arrangement of a ketone and a hydroxyl group on this ring.

The name "13,14-dihydro" signifies that the double bond typically found between carbons 13 and 14 in the parent PGE1 molecule has been reduced to a single bond. glpbio.com The "19R-hydroxy" part of the name indicates the addition of a hydroxyl (-OH) group at the 19th carbon atom, with the "R" denoting a specific stereochemical configuration at that position.

This compound is considered a theoretical metabolite of 13,14-dihydro PGE1, likely formed through the action of an ω-1 hydroxylase enzyme. caymanchem.comlipidmaps.org

Interactive Data Table: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C20H36O6 caymanchem.comnih.govqcsrm.com |

| Molecular Weight | 372.5 g/mol caymanchem.comqcsrm.com |

| Formal Name | 9-oxo-11α,15S,19R-trihydroxy-prostan-1-oic acid caymanchem.com |

| Synonyms | 19(R)-hydroxy PGE0, 13,14-dihydro-19(R)-hydroxy PGE1 caymanchem.comqcsrm.com |

| InChI Key | HNLDBJMVKYEERT-FSNPWBFUSA-N caymanchem.com |

Current State of Academic Knowledge Regarding this compound

The current body of scientific literature on this compound is limited, with most sources describing it as a theoretical or potential metabolite. caymanchem.comlipidmaps.org There are no known reports detailing its specific biosynthesis or biological activity. caymanchem.com

However, studies on related compounds provide some context. For instance, research on other 19-hydroxy prostaglandins, such as 19-hydroxy PGE and 19-hydroxy PGF, has suggested a potential role in enhancing sperm motility. Additionally, alterations in the seminal levels of 19-hydroxy PGEs have been associated with male infertility.

In one metabolomics study investigating potential biomarkers for type A acute aortic dissection in patients with hypertension, the plasma levels of this compound did not show a significant difference between the patient and control groups. nih.gov This suggests it may not be a critical marker for this specific condition. Another study on the composition of uterine fluid in dairy heifers noted that the levels of 19(r)-hydroxy-PGE1 were significantly decreased after treatment with the anti-inflammatory drug meloxicam. mdpi.com

While direct research is sparse, the study of its parent compound, PGE1, and its metabolites is more extensive. PGE1 is known to be metabolized into various forms, and its metabolites can have different biological activities. For example, 13,14-dihydro-PGE1, the direct precursor to the compound of interest, is a known biologically active metabolite of PGE1. glpbio.com The metabolism of PGE1 can also involve hydroxylation at other positions, such as the formation of 20-hydroxy-PGE1 in the lungs of pregnant rabbits. ebi.ac.uk

Further research is necessary to fully elucidate the biosynthesis, metabolism, and potential physiological or pathological roles of this compound.

Structure

3D Structure

Properties

Molecular Formula |

C20H36O6 |

|---|---|

Molecular Weight |

372.5 g/mol |

IUPAC Name |

7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h14-17,19,21-22,24H,2-13H2,1H3,(H,25,26)/t14-,15+,16-,17-,19-/m1/s1 |

InChI Key |

HNLDBJMVKYEERT-FSNPWBFUSA-N |

SMILES |

CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Isomeric SMILES |

C[C@H](CCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |

Canonical SMILES |

CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |

Synonyms |

19(R)-hydroxy PGE0; 13,14-dihydro-19(R)-hydroxy PGE1 |

Origin of Product |

United States |

Theoretical Biosynthesis and Metabolic Pathways of 13,14 Dihydro 19r Hydroxypge1

Hypothetical Enzymatic Formation via ω-1 Hydroxylase Activity on 13,14-dihydro PGE1

The primary proposed pathway for the formation of 13,14-dihydro-19R-hydroxyPGE1 involves the action of an ω-1 hydroxylase on its precursor, 13,14-dihydroprostaglandin E1 (13,14-dihydro PGE1). caymanchem.comebiohippo.com This metabolic step would introduce a hydroxyl group at the C-19 position, which is the carbon atom adjacent to the terminal (ω) carbon of the alkyl side chain.

ω- and (ω-1)-hydroxylations are recognized mechanisms for the metabolism of various fatty acids and eicosanoids, including prostaglandins (B1171923). frontiersin.orgdiva-portal.org These reactions are typically catalyzed by cytochrome P450 (CYP) enzymes. frontiersin.org Specifically, enzymes from the CYP4 family are known to be involved in the ω- and (ω-1)-hydroxylation of prostaglandins. frontiersin.orgnih.gov For instance, rabbit liver P-450 isozyme 6 has been shown to effectively catalyze the ω-1 and ω-2 hydroxylation of PGE1. nih.gov This evidence supports the theoretical possibility of a similar enzymatic reaction occurring on the structurally related metabolite, 13,14-dihydro PGE1.

While direct evidence for the ω-1 hydroxylation of 13,14-dihydro PGE1 is lacking, the established activity of ω-1 hydroxylases on other prostaglandins provides a strong basis for this hypothetical pathway. frontiersin.orgnih.gov The resulting metabolite, this compound, represents a more polar compound, a common outcome of metabolic hydroxylation, which typically facilitates excretion.

Table 1: Key Enzymes and Substrates in the Theoretical Formation of this compound

| Enzyme Family | Specific Enzyme (Example) | Substrate | Proposed Product |

| ω-1 Hydroxylase (Cytochrome P450) | CYP4 Family | 13,14-dihydroprostaglandin E1 | This compound |

Proposed Involvement of Cytochrome P450 Enzymes (e.g., CYP4F8) in 19R-Hydroxylation of Prostaglandin (B15479496) Precursors

Further theoretical support for the existence of 19-hydroxylated prostaglandin metabolites comes from studies on specific cytochrome P450 enzymes. The human enzyme CYP4F8, a member of the cytochrome P450 superfamily, has been identified as a prominent 19-hydroxylase of prostaglandin endoperoxides, PGH1 and PGH2. diva-portal.org These endoperoxides are the immediate precursors in the biosynthesis of prostaglandins of the E series.

CYP4F8 is highly expressed in human seminal vesicles and catalyzes the 19R-hydroxylation of PGH1 and PGH2. diva-portal.org This reaction is a key step in the formation of 19-hydroxy-PGE1 and 19-hydroxy-PGE2, which are major prostaglandin constituents of human seminal fluid. The activity of CYP4F8 demonstrates a clear precedent for 19-hydroxylation within the prostaglandin metabolic network. While CYP4F8 acts on the endoperoxide precursors rather than on PGE1 or its metabolites directly, its existence and function underscore the physiological relevance of 19-hydroxylation in prostaglandin biology. diva-portal.org

The CYP4F subfamily of enzymes is known for its role in the metabolism of long-chain fatty acids and eicosanoids, including prostaglandins, primarily through ω- and (ω-1)-hydroxylation. ebi.ac.ukspandidos-publications.comnih.gov The specificity of CYP4F8 for the 19-position of prostaglandin endoperoxides suggests that other CYP4F enzymes, or perhaps CYP4F8 itself under different conditions, could potentially hydroxylate other prostaglandin-related structures at this position. diva-portal.org

Table 2: Characteristics of CYP4F8 and its Role in Prostaglandin Metabolism

| Characteristic | Description |

| Enzyme Classification | Cytochrome P450, Family 4, Subfamily F, Member 8 |

| Primary Function | 19-hydroxylase of prostaglandin endoperoxides (PGH1 and PGH2) diva-portal.org |

| Tissue Expression | High expression in human seminal vesicles diva-portal.org |

| Substrates | Prostaglandin H1 (PGH1), Prostaglandin H2 (PGH2) diva-portal.org |

| Products | 19-hydroxy-PGH1, 19-hydroxy-PGH2 (precursors to 19-hydroxy-PGE1 and 19-hydroxy-PGE2) |

Theoretical Position of this compound within the Prostaglandin E Metabolic Cascade

Prostaglandin E1 (PGE1) undergoes a series of metabolic transformations in the body. annualreviews.org The initial and rapid step is the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase, followed by the reduction of the C13-C14 double bond, leading to the formation of 15-keto-13,14-dihydro-PGE1. nih.govnih.gov Subsequently, the 15-keto group can be reduced to form 13,14-dihydro-PGE1, a biologically active metabolite. nih.govthieme-connect.com

The theoretical compound this compound would be positioned as a further downstream metabolite of 13,14-dihydro-PGE1. This places it in the later stages of the PGE1 metabolic cascade, likely as part of a pathway for inactivation and elimination. The introduction of a hydroxyl group at the C-19 position would increase the polarity of the molecule, a common step in the metabolic clearance of xenobiotics and endogenous compounds.

Table 3: Simplified Prostaglandin E1 Metabolic Cascade and the Theoretical Position of this compound

| Precursor/Metabolite | Key Metabolic Conversion | Resulting Metabolite |

| Prostaglandin E1 (PGE1) | Oxidation at C-15 and reduction of C13-C14 double bond | 15-keto-13,14-dihydro-PGE1 |

| 15-keto-13,14-dihydro-PGE1 | Reduction of 15-keto group | 13,14-dihydro-PGE1 |

| 13,14-dihydro-PGE1 | Hypothetical ω-1 hydroxylation at C-19 | This compound |

Chemical Synthesis and Analog Development of Prostaglandin Derivatives

Strategies for the Stereoselective Synthesis of 13,14-dihydro Prostaglandin (B15479496) Analogs

The synthesis of 13,14-dihydro prostaglandin analogs presents a significant challenge due to the need for precise control over the stereochemistry of multiple chiral centers. The reduction of the 13,14-double bond in the prostaglandin skeleton eliminates a key structural feature, which necessitates the development of synthetic strategies that can establish the desired stereoisomer. nih.gov

One prominent approach involves the use of a three-component process to construct a common intermediate, which can then be elaborated into various 13,14-dihydro prostaglandin F1α analogs. nih.govacs.orgresearchgate.net This strategy often employs a Jacobsen's (salen)Co-catalyzed kinetic resolution of a terminal epoxide to introduce the lower side chain in an enantiopure form. nih.govacs.orgresearchgate.net The removal of the double bond in these analogs has been shown to enhance their selectivity for the human prostaglandin F receptor (hFP receptor) compared to other prostaglandin receptors. nih.gov

Another key aspect is the stereoselective reduction of a ketone functionality to introduce the hydroxyl group at C-9. The stereochemical outcome of this reduction dictates whether a PGFα or PGFβ analog is formed. pageplace.de For instance, the use of certain reducing agents can favor the formation of the desired α-hydroxyl group.

Synthetic Methodologies for the Introduction of Hydroxyl Groups at the C-19 Position in Prostanoids

The introduction of a hydroxyl group at the C-19 position of the prostanoid skeleton requires specific synthetic methodologies due to the steric hindrance around this position. researchgate.net Direct functionalization of the C-19 methyl group is challenging.

A common strategy involves starting with a precursor that already contains a C-19 hydroxyl group. researchgate.net For example, the synthesis of a 7β-hydroxy-epiandrosterone hapten with a linker at C-19 began with a steroidal alcohol already functionalized at C-19. researchgate.net This approach circumvents the difficulty of directly oxidizing the sterically hindered C-19 position.

The synthesis often involves a series of protection and deprotection steps to selectively modify different parts of the molecule. For instance, a primary alcohol at C-19 can be oxidized to an aldehyde or carboxylic acid, which can then be further modified. researchgate.net Stereoselective reductions are also crucial for establishing the correct stereochemistry of other hydroxyl groups in the molecule, such as at C-7. researchgate.net

The table below outlines a general synthetic sequence for introducing a functional group at C-19, starting from a C-19 hydroxy steroid.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Oxidation | Jones' reagent, acetone, 0°C | Converts the C-19 primary alcohol to a carboxylic acid. researchgate.net |

| 2 | Esterification | Diazomethane, Et2O, 0°C | Converts the carboxylic acid to a methyl ester. researchgate.net |

| 3 | Protection | Ethylene glycol, TsOH, C6H6, reflux | Protects the C-17 carbonyl group as a ketal. researchgate.net |

| 4 | Allylic Oxidation | CrO3-3,5-dimethylpyrazole, CH2Cl2, -15°C | Introduces a carbonyl group at C-7. researchgate.net |

| 5 | Reduction | H2, 10% Pd/C, EtOAc, room temperature | Reduces the C=C double bond. researchgate.net |

| 6 | Stereoselective Reduction | NaBH4, CeCl3·7H2O, MeOH, 0°C | Reduces the C-7 carbonyl to a hydroxyl group with specific stereochemistry. researchgate.net |

| 7 | Deprotection | TsOH, H2O, acetone, room temperature | Removes the ketal protecting group at C-17. researchgate.net |

This sequence demonstrates the multi-step nature of introducing modifications to the prostaglandin skeleton, requiring careful planning and execution to achieve the desired product.

Design and Preparation of Related Prostaglandin Derivatives for Research Purposes

The design and preparation of prostaglandin derivatives are driven by the need for novel pharmacological tools to study their diverse biological roles. nih.gov Researchers synthesize analogs with modified structures to probe receptor binding, selectivity, and metabolic stability.

One approach involves the convergent functionalization of both the upper and lower side chains of the prostaglandin scaffold. nih.gov This allows for the introduction of various functional groups, such as electrophilic isothiocyanates or photoactivatable azido (B1232118) groups, which can be used as probes to identify and characterize prostaglandin receptors. nih.gov Key reactions in these syntheses include stereoselective Wittig and Horner-Wadsworth-Emmons reactions to install the side chains, and Mitsunobu azidation and peptide coupling for further functionalization. nih.gov

Another strategy focuses on creating analogs with improved metabolic stability. For example, the synthesis of 13,14-dihydro prostaglandin analogs, which lack the metabolically labile 13,14-double bond, can lead to compounds with a longer duration of action. nih.gov

The development of chemoenzymatic synthesis methods has also provided a concise route to various prostaglandins (B1171923) and their derivatives. nih.gov These methods utilize enzymes for key stereoselective transformations, often leading to more efficient and scalable syntheses. nih.gov For instance, a lipase-mediated desymmetrization can be used to create a chiral intermediate with high enantiomeric excess. nih.gov

The table below summarizes some of the key synthetic reactions used in the preparation of prostaglandin derivatives for research purposes.

| Reaction | Purpose | Example Reagents |

| Wittig Reaction | Installation of the upper (α) side chain. | Phosphonium ylides |

| Horner-Wadsworth-Emmons Reaction | Installation of the lower (ω) side chain. nih.gov | Phosphonate carbanions nih.gov |

| Mitsunobu Reaction | Inversion of stereochemistry or introduction of functional groups like azides. nih.gov | DEAD, PPh3, HN3 nih.gov |

| Peptide Coupling | Formation of amide bonds to introduce different head groups. nih.gov | Carbonyldiimidazole (CDI) nih.gov |

| Luche Reduction | Stereoselective reduction of ketones to alcohols. nih.gov | NaBH4, CeCl3 nih.gov |

| Dess-Martin Oxidation | Oxidation of alcohols to ketones. nih.gov | Dess-Martin periodinane nih.gov |

| Olefin Metathesis | Formation of carbon-carbon double bonds, useful in the synthesis of complex analogs. acs.org | Grubbs' catalyst |

These synthetic methodologies provide a versatile toolbox for medicinal chemists to design and create a wide array of prostaglandin derivatives, facilitating the exploration of their therapeutic potential.

Analytical Methodologies for Identification and Characterization of 13,14 Dihydro 19r Hydroxypge1

Advanced Chromatographic Techniques for Eicosanoid Separation

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), has become a primary technique for profiling eicosanoids. springernature.com Ultra-High-Performance Liquid Chromatography (UHPLC) is frequently employed due to its ability to provide superior separation for complex mixtures, including the resolution of isobaric and isomeric compounds that are common among oxylipins. upce.czmdpi.com

The separation of oxylipins is typically achieved using reversed-phase UHPLC columns. The choice of stationary phase is critical for resolving structurally similar compounds. mdpi.com C18 columns are widely used and have demonstrated effectiveness in separating a broad range of eicosanoids. mdpi.comnih.govlipidmaps.org For instance, an ACQUITY UPLC BEH C18 column can be used for the comprehensive analysis of these metabolites. lipidmaps.org Other stationary phases, such as Phenyl-Hexyl, have also been utilized to achieve complete and reproducible separation of geometric isomers like PGE2 and PGD2, which share structural similarities with the target compound. nih.govnih.gov

Effective separation requires careful optimization of various UHPLC parameters. Column temperature is typically maintained between 35 °C and 45 °C to ensure reproducible retention times. nih.govnih.govwaters.com The small particle size of UHPLC columns (e.g., 1.7 µm or 2.7 µm) contributes to high-resolution separations. nih.govlipidmaps.orgnih.gov

Table 1: Examples of UHPLC Column Parameters for Eicosanoid and Oxylipin Analysis

| Column Type | Dimensions (mm) | Particle Size (µm) | Column Temperature (°C) | Reference |

|---|---|---|---|---|

| ACQUITY Premier BEH C18 | 2.1 x 150 | Not Specified | 35 | waters.com |

| ACQUITY UPLC BEH shield RP18 | 2.1 x 100 | 1.7 | 40 | lipidmaps.org |

| ACQUITY CSH C18 | 2.1 x 100 | 1.7 | 45 | nih.gov |

| Agilent InfinityLab Poroshell 120 Phenyl-Hexyl | 3.0 x 150 | 2.7 | 35 | nih.gov |

| Ethylene-bridged hybrid C18 | 2.1 x 100 | 1.7 | Not Specified | nih.gov |

Gradient elution is essential for resolving the wide range of polarities present in an eicosanoid profile. nih.govjascoinc.com The mobile phase typically consists of an aqueous component (A) and an organic component (B), often containing an acidic additive to improve peak shape and ionization efficiency. upce.cznih.gov Common organic solvents include acetonitrile (B52724) and methanol (B129727), sometimes in combination with isopropanol. nih.govupce.cznih.gov

Optimization of the mobile phase composition is crucial. For example, the addition of a small percentage of acetic acid (e.g., 0.02%) has been shown to enhance ionization in negative mode ESI-MS compared to using no additive or using formic acid, which can cause signal suppression. upce.cz Gradient programs are designed to gradually increase the proportion of the organic mobile phase, allowing for the sequential elution of eicosanoids with varying hydrophobicities over analysis times that can range from a few minutes to over 20 minutes. nih.govnih.gov

Table 2: Examples of Gradient Elution and Mobile Phase Compositions for Eicosanoid Analysis

| Mobile Phase A | Mobile Phase B | Flow Rate (mL/min) | Gradient Summary | Reference |

|---|---|---|---|---|

| Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | 0.4 | 50% to 95% B in 5.5 min | nih.gov |

| Acetonitrile/water/acetic acid (45/55/0.02, v/v/v) | 2-propanol/acetonitrile (50/50, v/v) | Not Specified | 2% to 62% B in 12 min | upce.cz |

| Water/acetonitrile/acetic acid (60:40:0.02; v/v/v) | Acetonitrile/isopropanol (50/50, v/v) | 0.5 | 0.1% to 55% B in 4 min | lipidmaps.org |

| 0.05% acetic acid in water | Acetonitrile:methanol (1:1, v/v) | 0.6 | Multiple linear steps over 26 min | nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC) Parameters for Oxylipin Analysis

Mass Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is indispensable for the analysis of eicosanoids, providing the sensitivity and specificity needed for both quantification and structural confirmation. researchgate.net It is particularly powerful when used in tandem (MS/MS) with chromatographic separation. researchgate.net

Tandem mass spectrometry is a powerful tool for elucidating the structure of prostanoids. In negative ion mode, collision-induced dissociation (CID) of the [M-H]⁻ precursor ion generates characteristic product ions. For prostaglandins (B1171923) of the E series, fragmentation patterns often involve neutral losses of water (H₂O) and carbon dioxide (CO₂). nih.gov For example, the CID of PGE₂ and its isomer PGD₂ produces abundant fragment ions corresponding to [M-H-H₂O]⁻, [M-H-2H₂O]⁻, and [M-H-2H₂O-CO₂]⁻. nih.gov

The fragmentation of hydroxylated prostanoids can also proceed through charge-remote fragmentation mechanisms, providing information about the location of substituents along the carbon chain. acs.org Decompositions of the carboxylate anions in negative ion mode tend to yield structural data concerning the omega-end of the fatty acid chain (from C15 to C20), which is particularly relevant for a 19-hydroxy-substituted compound like 13,14-dihydro-19R-hydroxyPGE1. acs.org Creating libraries of high-resolution fragmentation spectra for known eicosanoids is a crucial step in developing targeted analytical methods. nih.govebi.ac.uk

The identification of less common or novel oxylipins is often hampered by the lack of authentic commercial standards. nih.gov Molecular networking has emerged as a key strategy to overcome this limitation. nih.govchemrxiv.org This approach uses the similarity of MS/MS fragmentation patterns to cluster related molecules together. nih.gov An experimental tandem mass spectrum from an unknown compound can be matched to spectra from reference compounds for definitive identification or, in its absence, to related but non-identical compounds for putative chemical classification. nih.gov

By constructing a molecular network that includes fragmentation data from known oxylipin standards and experimental data from a complex biological sample, unknown features can be putatively identified based on their proximity (i.e., spectral similarity) to known compounds in the network. nih.govresearchgate.net This method allows for the classification of molecules as putative oxylipins based on accurate mass and analogous fragmentation patterns, significantly expanding the ability to annotate these lipids in biological systems. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is a critical component for the confident identification of analytes in complex mixtures. acs.orgnih.gov Instruments like Quadrupole Time-of-Flight (QTOF) mass spectrometers can achieve excellent mass accuracy, with errors typically below 1.0 ppm for both precursor and fragment ions. waters.com

This high mass accuracy significantly increases the confidence in assigning an elemental composition to an unknown peak. waters.com When analyzing oxylipins, accurate mass data can be compared against comprehensive databases like the LIPID MAPS Structure Database to generate a list of potential candidates. nih.govacs.org This list can then be narrowed down using other experimental data, such as retention time and MS/MS fragmentation patterns, to arrive at a confident identification. nih.gov The combination of UHPLC with HRMS is a powerful workflow for both profiling and identifying oxylipins in discovery studies. nih.govacs.org

Molecular Networking and Database Matching for Oxylipin Identification in Complex Mixtures

Sample Preparation Protocols for Metabolomic Profiling of Eicosanoids

The accurate analysis of eicosanoids, including this compound, from biological matrices is a complex task due to their low endogenous concentrations and the potential for ex-vivo formation during sample handling. creative-proteomics.comcaymanchem.com Therefore, robust and optimized sample preparation protocols are critical for obtaining reliable and reproducible results in metabolomic profiling studies. The primary goal of these protocols is to extract the lipids of interest, remove interfering substances, and concentrate the sample for sensitive detection by analytical instruments. caymanchem.com

Commonly employed techniques for the preparation of samples for eicosanoid analysis include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). caymanchem.com The choice of method depends on the sample type (e.g., plasma, urine, cell culture media, tissue homogenates) and the specific analytical platform being used. creative-proteomics.comcaymanchem.com For most biological samples, storage at -80°C is recommended to prevent lipid degradation and oxidation. caymanchem.commdpi.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used and highly effective method for purifying and concentrating eicosanoids from various biological samples. nih.gov C18-based SPE is particularly common for separating lipids from aqueous-soluble compounds. caymanchem.com

A general procedure involves the following steps:

Column Conditioning: The SPE cartridge is first activated, typically with methanol, followed by equilibration with water. mdpi.comlipidmaps.org

Sample Loading: The biological sample, often acidified, is loaded onto the column. nih.gov

Washing: The column is washed with a low-percentage organic solvent (e.g., 10% methanol in water) to remove polar, non-specific metabolites. mdpi.comlipidmaps.org

Elution: The eicosanoids are eluted with a stronger organic solvent, such as methanol or methyl formate. nih.govlipidmaps.org

Deuterated internal standards are frequently added to the sample before extraction to account for analyte loss during sample preparation and for accurate quantification. nih.govlipidmaps.org

Detailed Research Protocols

Several studies have outlined specific protocols for the metabolomic profiling of eicosanoids, which are applicable to the analysis of this compound.

One high-throughput lipidomic analysis method utilizes Strata-X 33 µm polymerized solid reverse-phase extraction columns. lipidmaps.org After extraction, samples are lyophilized and resuspended in a solvent suitable for high-performance liquid chromatography (HPLC) analysis. lipidmaps.org Another detailed protocol for phagocyte-derived eicosanoids involves adding cold methanol to the sample, storing it at -20°C, and then proceeding with C18-SPE. nih.gov This method can use a series of elution solvents (hexane, methyl formate, and methanol) to fractionate different lipid classes. nih.gov

For analyzing eicosanoids from cell cultures, such as RAW264.7 macrophages, a similar SPE protocol is employed. mdpi.com The eluted samples are dried and resuspended in the initial mobile phase for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). mdpi.com In a study identifying potential biomarkers for acute aortic dissection, plasma samples were prepared by protein precipitation with pre-cooled methanol containing an internal standard. nih.gov After centrifugation, the supernatant was collected for UPLC-MS/MS analysis. nih.gov

The table below summarizes sample preparation protocols from various research findings.

| Technique | Sample Type | Key Steps | Internal Standards | Reference |

| Solid-Phase Extraction (SPE) | Tissues, Cell Lysates | 1. Resuspend in 10% methanol. 2. Spike with deuterated internal standards. 3. Use Strata-X reverse phase columns. 4. Wash with 10% methanol. 5. Elute with 100% methanol. | Deuterated standards (e.g., 50 pg/µL) | lipidmaps.org |

| Solid-Phase Extraction (SPE) | Inflammatory Exudates, Tissues | 1. Add 2 volumes of cold methanol, store at -20°C. 2. Use C-18 SPE cartridges. 3. Fractionated elution with hexane, methyl formate, and methanol. | Deuterium-labeled eicosanoids (e.g., d-4 LTB4) | nih.gov |

| Solid-Phase Extraction (SPE) | Cell Culture (RAW264.7) | 1. Use Strata-x 33-µm reverse-phase columns. 2. Condition with 100% methanol, equilibrate with water. 3. Wash with 10% methanol. 4. Elute with 1 mL methanol. 5. Dry and resuspend in Solvent A. | Deuterated compounds (e.g., LTB4-d4, PGE2-d4) | mdpi.com |

| Protein Precipitation | Plasma | 1. Add 400 µL of pre-cooled methanol/acetonitrile (1:1, v/v) containing internal standard to 100 µL plasma. 2. Vortex and centrifuge at 14,000 x g for 15 min at 4°C. 3. Collect supernatant for analysis. | Not specified | nih.gov |

These rigorous sample preparation methodologies are essential for the successful metabolomic profiling of eicosanoids and enable the accurate identification and characterization of specific compounds like this compound in complex biological systems. nih.govwu.ac.th

In Silico and Chemoinformatic Analysis of 13,14 Dihydro 19r Hydroxypge1

Computational Modeling and Prediction of Molecular Conformation

The molecular structure of 13,14-dihydro-19R-hydroxyPGE1 is defined by the IUPAC name 7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid. ebi.ac.uk Its chemical formula is C20H36O6, with a monoisotopic mass of 372.25119 Da. ebi.ac.uk The structure consists of a five-carbon cyclopentanone (B42830) ring with two side chains. Key features include a saturated carbon-carbon bond at positions 13 and 14, and hydroxyl groups at positions 11, 15, and 19. caymanchem.com

Computational modeling provides predictions of the molecule's three-dimensional shape and properties in a gaseous state. One such property is the Predicted Collision Cross Section (CCS), which relates to the ion's shape and size. Using computational tools like CCSbase, these values can be calculated for various adducts of the molecule. uni.lu These predictions are valuable for identifying the compound in complex biological samples using ion mobility-mass spectrometry.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 373.25848 | 195.0 |

| [M+Na]+ | 395.24042 | 195.6 |

| [M-H]- | 371.24392 | 191.1 |

| [M+NH4]+ | 390.28502 | 206.0 |

| [M+K]+ | 411.21436 | 192.1 |

| [M+H-H2O]+ | 355.24846 | 189.0 |

Table 1: Predicted Collision Cross Section (CCS) values for various adducts of this compound. Data sourced from PubChemLite. uni.lu

Theoretical Reactivity and Metabolic Stability Predictions based on Structural Features

The metabolic fate and chemical reactivity of this compound are intrinsically linked to its structure. It is considered a theoretical metabolite of 13,14-dihydro PGE1, likely formed through the action of an ω-1 hydroxylase enzyme, which adds the hydroxyl group at the C-19 position. caymanchem.com

The metabolic stability of prostaglandins (B1171923) is a key factor in their biological activity. Natural prostaglandins are often chemically unstable and rapidly metabolized. nih.gov However, the structure of this compound contains specific modifications that influence its stability:

Saturation at C13-C14: The absence of the C13-C14 double bond, which is a primary site for metabolic inactivation in many prostaglandins, is predicted to increase the compound's metabolic stability compared to its unsaturated counterparts.

Multiple Hydroxyl Groups: The presence of hydroxyl groups at C11, C15, and C19, along with the ketone group at C9, provides multiple reactive sites for phase II metabolism, such as glucuronidation or sulfation, which would facilitate its excretion.

In silico models for predicting metabolic stability are becoming increasingly important in drug discovery to identify compounds with favorable pharmacokinetic properties. researchgate.netsrce.hrresearchgate.net While specific predictive studies on this exact molecule are not widely published, its structural features suggest a metabolic profile distinct from parent prostaglandins like PGE1. The saturation of the C13-C14 bond removes a key site of enzymatic attack, likely leading to a longer biological half-life.

Comparative Analysis of Fragmentation Data with Prostaglandin (B15479496) F-family Spectra

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules like prostaglandins. metwarebio.comcreative-proteomics.com The fragmentation pattern of an ion provides a fingerprint that can be used for identification and structural analysis.

Interestingly, while this compound is structurally a member of the Prostaglandin E (PGE) family, its behavior in mass spectrometry-based molecular networking analysis shows a closer resemblance to the Prostaglandin F (PGF) family. nih.gov This is because molecular networking clusters compounds based on the similarity of their fragmentation spectra. The reason for this unexpected clustering is the presence of three free hydroxyl groups in the molecule. This high degree of hydroxylation leads to fragmentation pathways, such as sequential neutral losses of water (18 Da), that are characteristic of the PGF family, which typically contains two hydroxyl groups on the cyclopentane (B165970) ring in addition to the side-chain hydroxyls. nih.gov

A study analyzing compounds via at-line LC-ESI-QTOF mass spectrometry identified several key fragments for this compound from the deprotonated molecule [M-H]⁻. This provides direct experimental data on its fragmentation behavior.

| Parent Ion [M-H]⁻ (m/z) | Observed Fragment Ions (m/z) |

|---|---|

| 371.24392 | 311.2216 |

| 293.2104 | |

| 201.1127 | |

| 171.1017 | |

| 139.1119 |

Table 2: Experimentally observed fragment ions from the [M-H]⁻ precursor of this compound. This fragmentation pattern drives its classification with PGF-family compounds in molecular networking analyses.

The fragmentation of PGF-series prostaglandins, such as PGF2α (parent ion m/z 353), characteristically produces a major product ion at m/z 193, corresponding to cleavage of the carboxyl side chain. plos.orgnih.gov The tendency to lose multiple water molecules from the hydroxyl groups is a shared feature that likely explains the spectral similarity observed between this compound and the PGF family, leading to its clustering in chemoinformatic analyses. nih.gov

Exploratory Research Contexts for 13,14 Dihydro 19r Hydroxypge1

Identification in Untargeted Metabolomics Studies in Biological Samples

Untargeted metabolomics is a hypothesis-free approach used to comprehensively profile a wide array of small-molecule metabolites in a biological sample. nih.gov This technique is instrumental in discovering novel biomarkers and gaining insights into metabolic changes associated with various physiological or pathological states. nih.gov

The detection of 13,14-dihydro-19R-hydroxyPGE1 in mammalian plasma would be the first step in understanding its physiological relevance. Untargeted metabolomics, typically employing liquid chromatography-mass spectrometry (LC-MS), is a powerful tool for analyzing the complex mixture of metabolites present in blood plasma. nih.gov In such studies, plasma samples from a given population (human or animal) would be analyzed to generate comprehensive metabolic profiles. The identification of this compound would involve matching its measured mass-to-charge ratio and retention time to a known standard or through detailed structural elucidation using tandem mass spectrometry. While numerous studies have successfully used this approach to identify various metabolites in plasma, nih.gov specific data on the detection of this compound remains unavailable.

Natural products are a rich source of novel chemical compounds with potential therapeutic applications. Untargeted metabolomics can be applied to the extracts of plants, fungi, or marine organisms to identify new bioactive molecules. The discovery of this compound in a natural product extract would be significant, suggesting an exogenous source or a biosynthetic pathway in a non-mammalian organism. This would require screening various extracts and, upon detection, isolating and structurally confirming the compound.

Detection in Mammalian Plasma Metabolomic Profiles

Association with Metabolic Pathway Perturbations in Preclinical Models

Preclinical models, particularly in rodents, are crucial for investigating how specific conditions or treatments affect metabolic pathways. nih.gov If this compound were identified and quantified in these models, researchers could explore its association with metabolic disturbances. For instance, in studies of metabolic dysfunction-associated steatohepatitis (MASH), significant alterations in lipid metabolism, including fatty acid and cholesterol pathways, are observed. nih.gov Similarly, in cancer research, malignant transformation is known to cause major perturbations in metabolic networks, including glucose, lipid, and amino acid metabolism. nih.gov The presence or altered levels of this compound in such models could suggest its involvement in these perturbed pathways, warranting further investigation into its origin and function.

Evaluation as a Candidate Metabolite in Disease-Associated Metabolomic Signatures

A metabolomic signature is a unique pattern of metabolites that is consistently associated with a specific disease state. mdpi.com Identifying such signatures can lead to the discovery of new biomarkers for diagnosis, prognosis, or therapeutic monitoring. mdpi.comfrontiersin.org If the levels of this compound were found to be consistently altered in patients with a particular disease compared to healthy controls, it could be considered a candidate biomarker and a component of that disease's metabolomic signature. For example, studies have identified distinct metabolic signatures for conditions like metabolic syndrome and various cancers. nih.govnih.gov The evaluation of this compound as part of such a signature would involve its quantification across large patient cohorts and correlation with clinical parameters and outcomes.

Structure Activity Relationship Sar Considerations Based on Prostaglandin Analogs

Influence of 13,14-dihydro Saturation on Prostanoid Biological Activity in Related Compounds

The saturation of the double bond at the 13,14-position is a critical modification that significantly impacts the metabolic stability and biological activity of prostaglandins (B1171923). Research on various prostaglandin (B15479496) analogs has demonstrated that this hydrogenation can lead to enhanced stability by making the compound less susceptible to oxidation.

For instance, 13,14-dihydro Prostaglandin E1 (13,14-dihydro PGE1) is a biologically active metabolite of Prostaglandin E1 (PGE1) and exhibits comparable, if not slightly more potent, biological activity. caymanchem.com In studies on human platelets, 13,14-dihydro PGE1 was found to be a more potent inhibitor of ADP-induced platelet aggregation than its parent compound, PGE1. caymanchem.com This suggests that the saturation of the 13,14-double bond does not diminish, and may even enhance, its interaction with certain receptors. caymanchem.com

Furthermore, the saturation of this bond has been shown to improve the chemical stability of prostaglandin analogs. arvojournals.org This increased stability is a desirable characteristic in the development of therapeutic agents, as it can lead to a longer duration of action. In the context of other prostaglandin series, such as PGF2α analogs, the 13,14-dihydro modification has been associated with a reduction in certain side effects while retaining the desired therapeutic efficacy.

Table 1: Comparative Biological Activity of PGE1 and its 13,14-dihydro Metabolite

| Compound | Biological Activity | IC50 Value (ADP-induced platelet aggregation) | Reference |

|---|---|---|---|

| Prostaglandin E1 (PGE1) | Inhibitor of ADP-induced platelet aggregation | 40 nM | caymanchem.com |

| 13,14-dihydro Prostaglandin E1 | Inhibitor of ADP-induced platelet aggregation | 31 nM (in human PRP), 21 nM (in washed platelets) | caymanchem.com |

Impact of C-19 Hydroxylation on Receptor Binding and Signaling of Related Prostaglandins (e.g., 19(R)-hydroxy PGE1)

The hydroxylation at the C-19 position is another key structural feature that influences the biological activity of prostaglandins. 19(R)-hydroxy Prostaglandin E1 (19(R)-hydroxy PGE1) is a major prostaglandin found in primate semen and is known to be a potent agonist for the EP1 and EP3 receptor subtypes. caymanchem.commedchemexpress.commedchemexpress.com This suggests that the addition of a hydroxyl group at the C-19 position confers a degree of selectivity for these particular prostanoid receptors.

The interaction of 19(R)-hydroxy PGE1 with EP1 and EP3 receptors leads to contractile activity in smooth muscle preparations. caymanchem.commedchemexpress.commedchemexpress.com For example, it has an EC50 of 320 nM for contracting guinea pig ileum, which expresses EP1 receptors, and an EC50 of 80 nM for contracting chick ileum, where EP3 receptors are expressed. caymanchem.com The presence of the 19-hydroxyl group is also seen in other prostaglandins, such as 19-hydroxy PGE2, which is an agonist for the EP2 receptor, albeit less potent than PGE2 itself. jci.org

The introduction of a hydroxyl group at the C-19 position can also affect the compound's interaction with prostaglandin transporters. Studies have shown that the addition of a hydroxyl group at this position can reduce the inhibitory effect on the organic anion transporter OAT-PG, suggesting that the hydrophobicity of the ω-tail is important for transporter interaction. nih.gov

Table 2: Receptor Binding Profile of 19(R)-hydroxy PGE1

| Compound | Receptor Agonism | EC50 Value | Tissue Preparation | Reference |

|---|---|---|---|---|

| 19(R)-hydroxy Prostaglandin E1 | EP1 | 320 nM | Guinea pig ileum | caymanchem.com |

| EP3 | 80 nM | Chick ileum | caymanchem.com |

Theoretical Modulation of Prostanoid Receptor Subtype Selectivity by Structural Modifications of Related Prostaglandins

Key structural features that govern receptor binding and activation include the presence and configuration of hydroxyl groups at the C-11 and C-15 positions, and the nature of the carboxyl group at the C-1 position. researchgate.net Modifications to the ω-tail (the lower side chain) of the prostaglandin molecule can also enhance the activity of compounds with moderate or weak potency. researchgate.net

For the EP1 receptor, for example, the hydroxyl groups at positions 11 and 15 are critical for agonist activity. researchgate.net In contrast, for the prostaglandin transporter OAT-PG, the hydroxyl group at C-11 is not essential, but the presence of a double bond between C-13 and C-14 and a hydroxyl group at C-15 are important for substrate recognition. nih.gov

The combination of 13,14-dihydro saturation and C-19 hydroxylation in the theoretical compound 13,14-dihydro-19R-hydroxyPGE1 would likely result in a unique receptor binding profile. The saturation at the 13,14-position could enhance metabolic stability, while the C-19 hydroxyl group would be expected to influence its interaction with EP receptor subtypes, potentially conferring selectivity. Based on the properties of related compounds, it is plausible that this compound could exhibit activity at EP1 and EP3 receptors, similar to 19(R)-hydroxy PGE1. However, the absence of the 13,14-double bond might alter its affinity and efficacy compared to its unsaturated counterpart.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 13,14-dihydro-19R-hydroxyPGE1, and how can researchers optimize yield and purity?

- Methodological Answer : Synthesis typically involves stereoselective reduction of precursor prostaglandins. Optimize yield by controlling reaction temperature (e.g., −20°C to 0°C) and using catalysts like palladium on carbon under hydrogen atmosphere. Purity can be enhanced via flash chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed by HPLC (>98% purity threshold) . For reproducibility, document batch-specific parameters (solvent ratios, reaction times) and validate with NMR (¹H/¹³C) to confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use tandem LC-MS for molecular weight confirmation and impurity profiling. Interpret MS/MS spectra to distinguish between diastereomers (e.g., 19R vs. 19S configurations). For quantitative analysis, employ reverse-phase HPLC with UV detection (λ = 200–210 nm). Validate methods using certified reference standards and report detection limits (e.g., LOD = 0.1 µg/mL) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA-compliant PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to minimize inhalation risks. Store the compound in amber vials at −20°C under inert gas (argon) to prevent degradation. Dispose of waste via certified biohazard contractors, adhering to EPA guidelines for prostaglandin analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, assay conditions). For example, discrepancies in IC₅₀ values may arise from differences in serum concentration (e.g., 10% FBS vs. serum-free media). Validate findings using orthogonal assays (e.g., cAMP ELISA for receptor activation vs. calcium flux assays) and apply statistical tests (ANOVA with post-hoc correction) to assess significance .

Q. What experimental design principles should guide studies investigating the mechanism of action of this compound in inflammatory pathways?

- Methodological Answer : Use the PICO framework to structure hypotheses:

- Population : Primary human macrophages (M1/M2 polarization states).

- Intervention : Dose-response treatment (1–100 nM).

- Comparison : EP2/EP4 receptor antagonists (e.g., PF-04418948).

- Outcome : Quantify TNF-α/IL-10 ratios via multiplex ELISA.

Include controls for receptor specificity (e.g., CRISPR-knockout models) and assess off-target effects via transcriptomic profiling .

Q. How can in vitro findings for this compound be translated to in vivo models while minimizing interspecies variability?

- Methodological Answer : Prioritize pharmacokinetic studies in rodents to determine bioavailability and tissue distribution. Use microdialysis probes to measure compound levels in target tissues (e.g., synovial fluid). Adjust dosing regimens based on allometric scaling (body surface area) and validate with pharmacodynamic markers (e.g., COX-2 inhibition in plasma) .

Q. What strategies improve the predictive accuracy of computational models for this compound’s interactions with prostaglandin receptors?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-validate predictions using mutagenesis data (e.g., EP4 receptor mutants at residues R316 and Y151). Calibrate force fields with experimental binding affinity data (Kd from SPR) .

Data Presentation & Reproducibility

Q. How should researchers present complex datasets (e.g., dose-response curves, receptor binding kinetics) in publications?

- Methodological Answer : Use standardized formats:

- Dose-response : GraphPad Prism for nonlinear regression (log[inhibitor] vs. response, variable slope).

- Binding kinetics : Include Schild regression plots for competitive antagonism.

Report 95% confidence intervals and raw data in supplementary tables. Adhere to CONSORT guidelines for preclinical studies .

Q. What steps ensure reproducibility of this compound experiments across laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.